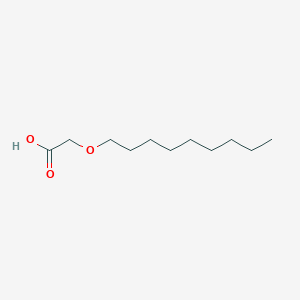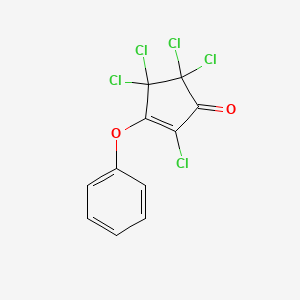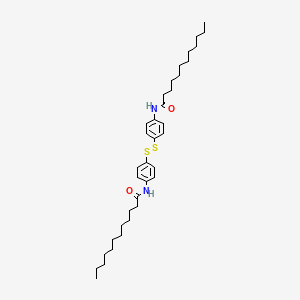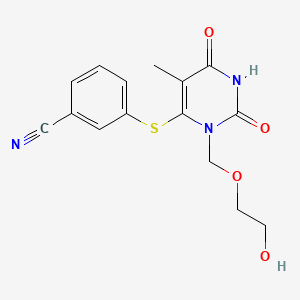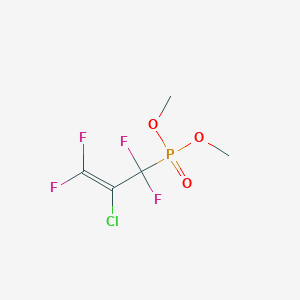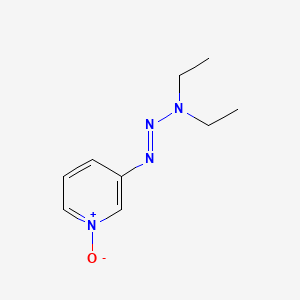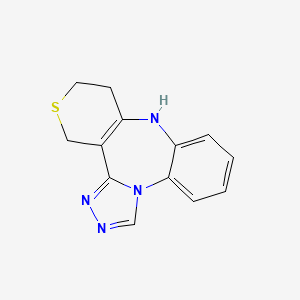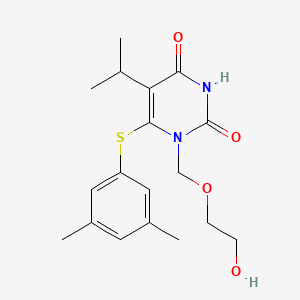
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil is a complex organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil typically involves multiple steps. One common method includes the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles . Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . The reaction conditions often require low temperatures and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the biological activity of the compound. The exact pathways and molecular interactions are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT): Known for its antiviral activity.
6-(phenylsulfanyl)uracil derivatives: Studied for their potential therapeutic applications.
Uniqueness
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Propiedades
Número CAS |
137897-92-8 |
|---|---|
Fórmula molecular |
C18H24N2O4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4S/c1-11(2)15-16(22)19-18(23)20(10-24-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,23) |
Clave InChI |
DLDYWYXMJCSMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=O)N2COCCO)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


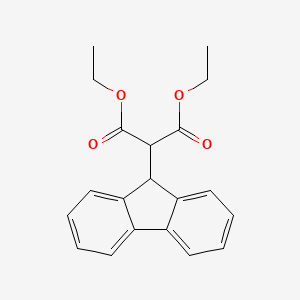
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
